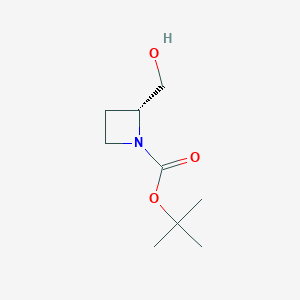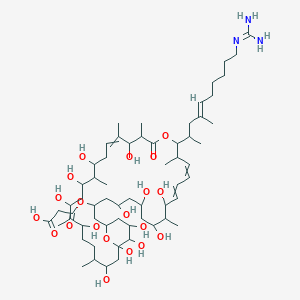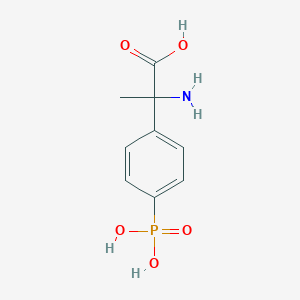
2-Amino-2-(4-phosphonophenyl)propanoic acid
Vue d'ensemble
Description
“2-Amino-2-(4-phosphonophenyl)propanoic acid” is a chemical compound with the molecular formula C9H12NO5P . Its average mass is 245.169 Da and its mono-isotopic mass is 245.045303 Da .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(4-phosphonophenyl)propanoic acid” is defined by its molecular formula, C9H12NO5P . Unfortunately, specific details about its structure such as the InChI Key and linear structure formula are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-2-(4-phosphonophenyl)propanoic acid” are defined by its molecular structure. Its molecular weight is 245.17 . Unfortunately, specific details such as its boiling point are not available .Applications De Recherche Scientifique
-
Structural Modification of Natural Products
- Amino acids are used in the structural modification of natural products to improve their performance and minimize adverse effects .
- The methods involve introducing amino acids into natural products, which are expected to improve their solubility and activity .
- The results have shown improved biological activity and physicochemical properties of natural products following the introduction of amino acids .
-
- Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects .
- They are used in drug synthesis and structural modification due to their simple and diverse structures .
- The outcomes include the development of drugs with extensive pharmacological activities .
-
Biological Production of Propionic Acid
- Amino acids are used in the biological production of propionic acid .
- Propionic acid and its derivatives are used as anti-microbial and anti-inflammatory agents, herbicides, and artificial flavors in diverse industrial applications .
- The result is the production of safe food additives and other industrial products .
-
Development of Antiviral Agents
- Indole derivatives of amino acids have been prepared and reported as antiviral agents .
- The methods involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
- The outcomes include the development of potent antiviral agents with inhibitory activity against various viruses .
-
Antimicrobial Candidates Development
- In the field of medicinal chemistry, amino acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- The methods involve the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- The outcomes include the development of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
-
Structural Modification of Natural Products
- Amino acids, including “2-Amino-2-(4-phosphonophenyl)propanoic acid”, can be introduced into natural products to improve their performance and minimize their adverse effects .
- The methods involve introducing amino acids into natural products, which are expected to improve their solubility and activity .
- The results have shown improved biological activity and physicochemical properties of natural products following the introduction of amino acids .
-
Development of Antimicrobial Candidates
- Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions have been synthesized .
- The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
- These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
-
- Amino acids, including “2-Amino-2-(4-phosphonophenyl)propanoic acid”, can be used as substrates in organic transformations .
- The methods involve the use of amino acids as starting materials or intermediates in chemical reactions .
- The outcomes include the production of a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Safety And Hazards
While specific safety and hazard information for “2-Amino-2-(4-phosphonophenyl)propanoic acid” is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-amino-2-(4-phosphonophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAONCRJPUQXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398316 | |
| Record name | MPPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-phosphonophenyl)propanoic acid | |
CAS RN |
169209-65-8 | |
| Record name | α-Amino-α-methyl-4-phosphonobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169209-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






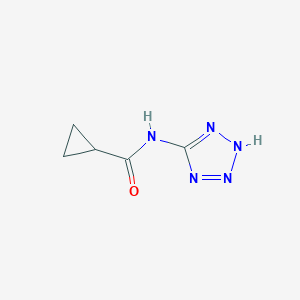


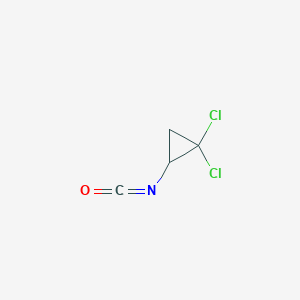
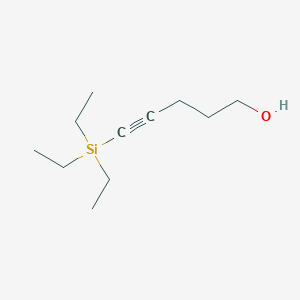

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

